Redox Potential Shift of +179 mV Versus Heme o Driven by the C-8 Formyl Group
In a controlled designed four-α-helix bundle maquette ([Δ7-H3m]2), the incorporation of the C-8 formyl substituent in heme a produces a 179 mV (4.1 kcal/mol) positive shift in the heme reduction potential relative to heme o, measured under identical bis-(3-methyl-L-histidine) ligation conditions [1]. This shift arises specifically from the electron-withdrawing formyl group destabilizing ferric heme binding relative to ferrous heme binding [1]. In the heme A biosynthetic protein CtaA from Bacillus subtilis, the heme A component exhibits a midpoint potential of +242 mV, compared with +85 mV for the heme B component in the same protein—a difference of +157 mV [2]. These data demonstrate that the formyl group is the single dominant determinant of the elevated operating potential that enables heme a to function as an electron acceptor from CuA (~250–285 mV) in CcO [3].
| Evidence Dimension | Midpoint reduction potential (Em) |
|---|---|
| Target Compound Data | Heme a: −45 mV (vs SHE) in [Δ7-H3m]2 maquette [1]; +242 mV in CtaA protein [2]; ~+285 mV in bovine CcO [4] |
| Comparator Or Baseline | Heme o: ~−224 mV (calculated from heme a minus 179 mV shift) in [Δ7-H3m]2 [1]; Heme b: +85 mV in CtaA protein [2]; −130 and −200 mV in [H10A24]2 maquette [5] |
| Quantified Difference | ΔEm = +179 mV (heme a vs heme o) in [Δ7-H3m]2 [1]; ΔEm = +157 mV (heme a vs heme b) in CtaA [2] |
| Conditions | Designed four-α-helix bundle maquette [Δ7-H3m]2, bis-(3-methyl-L-histidine) ligation, pH 7.0 (Zhuang et al., 2006); B. subtilis CtaA protein, pH 7 (Svensson et al., 1996) |
Why This Matters
A 179 mV difference in redox potential fundamentally alters the thermodynamic driving force for electron transfer; only ferroheme a provides the physiologically relevant potential window required for the CuA → heme a → heme a3 electron relay in CcO.
- [1] Zhuang J, et al. (2006) Evaluating the Roles of the Heme a Side Chains in Cytochrome c Oxidase Using Designed Heme Proteins. Biochemistry, 45(41): 12530–12538. doi:10.1021/bi060565t View Source
- [2] Svensson B, Anderson KK, Hederstedt L. (1996) Low-spin heme A in the heme A biosynthetic protein CtaA from Bacillus subtilis. European Journal of Biochemistry, 238(1): 287–295. doi:10.1111/j.1432-1033.1996.0287q.x View Source
- [3] Tiesjema RH, Muijsers AO, Van Gelder BF. (1973) Biochemical and Biophysical Studies on Cytochrome c Oxidase. Biochimica et Biophysica Acta, 305(1): 19–28. View Source
- [4] Mackey LN, Kuwana T, Hartzell CR. (1973) The oxidation-reduction potentials of the hemes and copper of cytochrome oxidase from beef heart. FEBS Letters, 36(3): 247–251. View Source
- [5] Gibney BR, et al. (2000) Self-assembly of heme A and heme B in a designed four-helix bundle: Implications for a cytochrome c oxidase maquette. Biochemistry, 39(36): 11041–11049. doi:10.1021/bi000799r View Source
